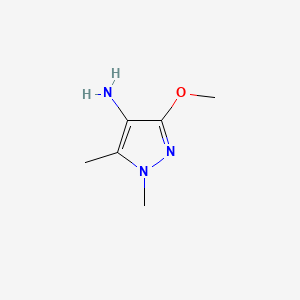
3-Bromo-5-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoropyridin-4-amine is a chemical compound with the molecular formula C5H4BrFN2 . It has a molecular weight of 191 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H, (H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . The compound’s storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemoselective Functionalization
The chemoselective functionalization of related halogenated pyridines has been extensively studied, highlighting the intricate chemistry that can be applied to molecules such as 3-Bromo-5-fluoropyridin-4-amine. For instance, the amination of 5-bromo-2-chloro-3-fluoropyridine under catalytic conditions exclusively affords the bromide substitution product for both secondary amines and primary anilines, demonstrating the potential for selective functionalization at specific positions within the pyridine ring. This selective substitution under different conditions suggests a pathway that could be explored for the functionalization of this compound, particularly in the synthesis of complex organic molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Fluoropyridines
Another significant application is the synthesis of fluoropyridines, where this compound could serve as a precursor. The synthesis of 2-amino-5-[18F]fluoropyridines from related bromo-fluoropyridines has been achieved, showcasing the potential of such compounds in radiofluorination and palladium-catalyzed amination reactions. This methodology could be applied to the synthesis of radiolabeled compounds for imaging and diagnostic purposes, utilizing this compound as a starting material (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Versatile Synthesis of Disubstituted Fluoropyridines
Furthermore, the versatile synthesis of disubstituted fluoropyridines has been demonstrated, involving reactions that could potentially incorporate this compound. This approach involves ortho-lithiation followed by reaction with various aryl iodides, leading to the synthesis of a range of substituted fluoropyridines. Such methodologies highlight the utility of halogenated pyridines in constructing molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Sutherland & Gallagher, 2003).
Aminations and Synthesis of Novel Derivatives
The amination processes and the synthesis of novel pyridine-based derivatives, including those involving Suzuki cross-coupling reactions, illustrate the broad applicability of halogenated pyridines in organic synthesis. These processes could theoretically be adapted to this compound, enabling the creation of a wide array of novel compounds with diverse biological activities and potential uses in various fields of research and industry (Ahmad et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-bromo-5-fluoropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANCKJPIOOGVPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704640 |
Source


|
| Record name | 3-Bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-89-2 |
Source


|
| Record name | 3-Bromo-5-fluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)
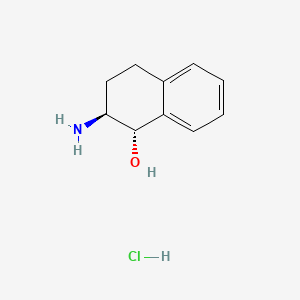
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)

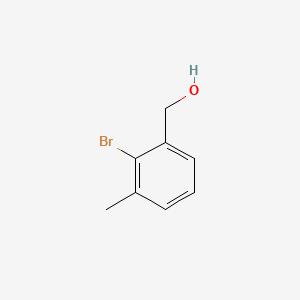
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
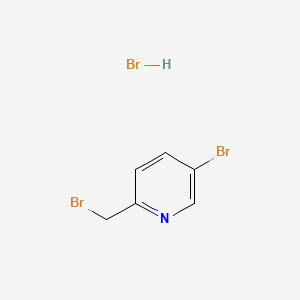
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)
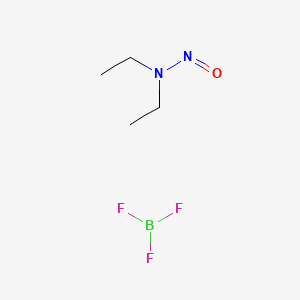
![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)
